

# Quizartinib REMS program requirements certification

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## Compound Focus: Quizartinib Dihydrochloride

CAS No.: 1132827-21-4

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## Detailed Implementation Protocols

For research and development professionals, detailed experimental and clinical monitoring protocols are critical for understanding the practical implementation of the REMS requirements.

### 1. ECG Monitoring & Dose Management Protocol

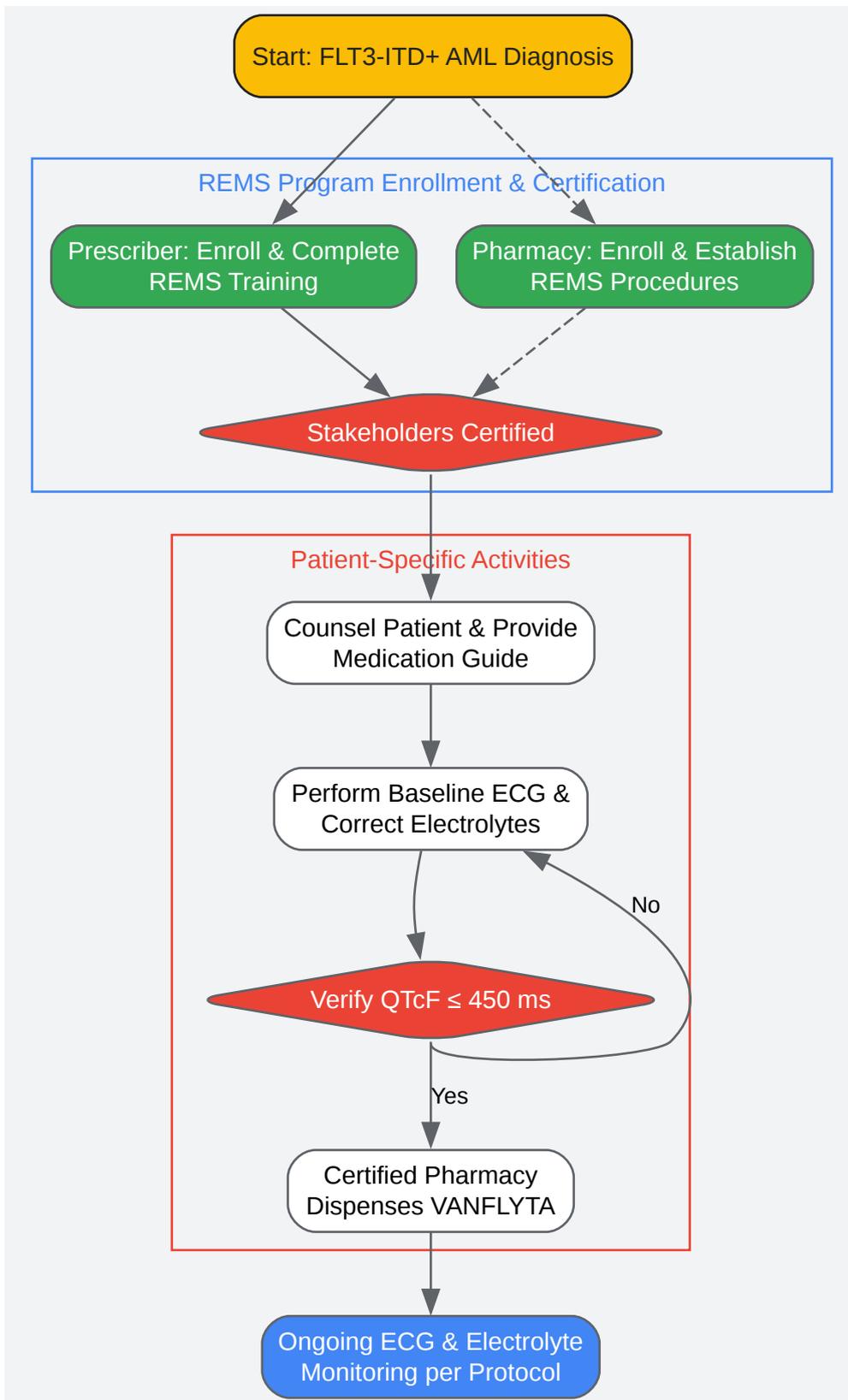
- **Objective:** To systematically monitor the QT interval and manage dosing to mitigate the risk of life-threatening arrhythmias.
- **Methodology:**
  - **Tool:** Use Electrocardiogram (ECG) to measure the QT interval corrected by Fridericia's formula (QTcF) [1] [2].
  - **Baseline Assessment:** Perform an ECG and correct hypokalemia/hypomagnesemia prior to initiation. **Do not initiate** if QTcF >450 ms [1] [3].
  - **Ongoing Monitoring:**
    - **Induction/Consolidation:** Perform ECG once weekly [1].
    - **Maintenance:** Perform ECG prior to initiation, once weekly for at least the first month after dose initiation or escalation, and periodically thereafter [3].
- **Dose Intervention Criteria:**
  - **Do not escalate dose** if QTcF >450 ms [1].
  - **Interrupt dose** if QTcF >480 ms until QTcF returns to <450 ms, then resume at a reduced dose [2].
  - **Permanently discontinue** for QTcF >500 ms [2].

## 2. Pharmacy Dispensing & Verification Protocol

- **Objective:** To ensure that Quizartinib is dispensed only to patients under the care of a certified prescriber and with confirmed monitoring plans.
- **Methodology:**
  - **REMS Verification:** Before dispensing any shipment, the certified pharmacy must verify that the prescriber is enrolled and certified in the VANFLYTA REMS Program [4] [2].
  - **Documentation:** Maintain policies and procedures demonstrating adherence to all REMS requirements [4].

## Application Notes for Drug Development

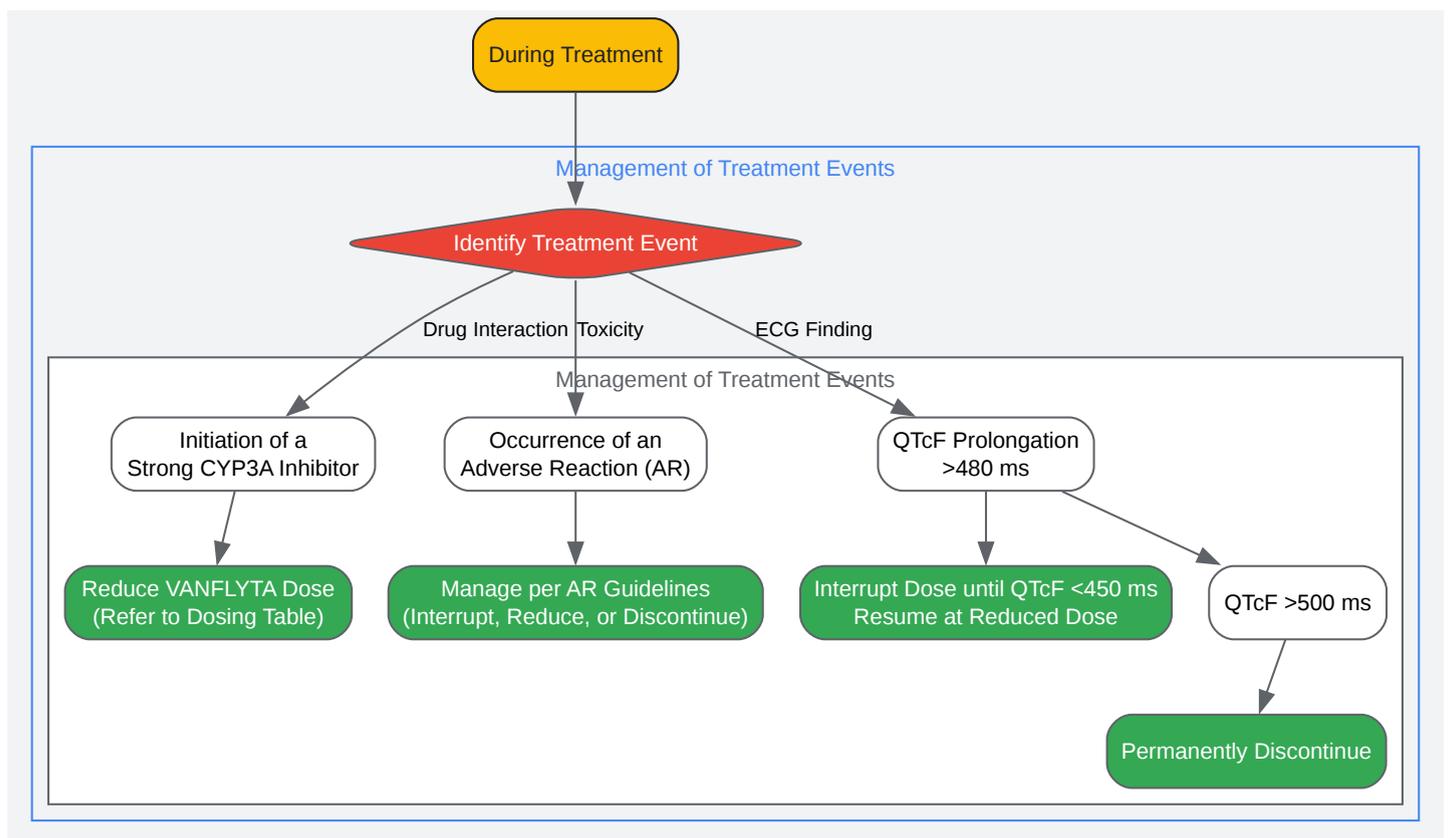
The following workflow outlines the certification and treatment initiation process for the Quizartinib REMS program, integrating the roles of different stakeholders.



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**Key Considerations for Protocol Design:**

- **Electrolyte Management:** The protocol for correcting hypokalemia and hypomagnesemia must be stringent, as these conditions exacerbate QT prolongation risk [1]. Monitoring frequency should increase in patients with vomiting or diarrhea [3].
- **Drug Interaction Management:** Concomitant use with strong CYP3A inhibitors requires a dose reduction of Quizartinib to avoid increased exposure and a higher risk of QT prolongation [3] [4]. The workflow below details the management of drug interactions and adverse events.



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**Recommended Dose Adjustments for Quizartinib**

Scenario	Current Dose	Action/Adjusted Dose
Concomitant Strong CYP3A Inhibitor [3]	53 mg/day	Reduce to 26.5 mg/day
	35.4 mg/day	Reduce to 17.7 mg/day
	26.5 mg/day	Reduce to 17.7 mg/day
	17.7 mg/day	Interrupt VANFLYTA for duration of inhibitor use
QTcF >480 ms [2]	Any	Interrupt until QTcF <450 ms, then resume at reduced dose
QTcF >500 ms [2]	Any	Permanently discontinue

## Key Insights for Professionals

- **Unique Cardiac Safety Mechanism:** Quizartinib's QT prolongation mechanism involves inhibition of the slow delayed rectifier potassium current (IKs), unlike most other QT-prolonging drugs that inhibit the rapid delayed rectifier (IKr). This dual-risk pathophysiology necessitates exceptionally vigilant monitoring [1].
- **Operational Integration:** The REMS program is integrated within a limited distribution network. For clinical trials or development programs, early engagement with the manufacturer on distributor and pharmacy certification is crucial for seamless implementation [5] [4].

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## References

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To cite this document: Smolecule. [Quizartinib REMS program requirements certification]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548045#quizartinib-rems-program-requirements-certification]

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